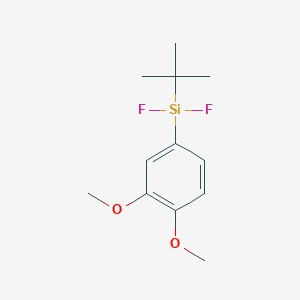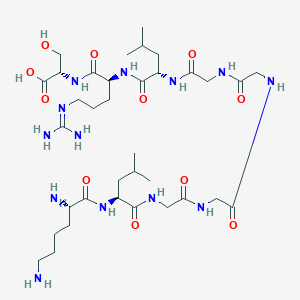
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a synthetic peptide composed of multiple amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. These machines follow similar steps to SPPS but are optimized for efficiency and yield.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.
科学研究应用
Chemistry
Peptides are used as building blocks for more complex molecules and as catalysts in certain reactions.
Biology
Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in research to study protein interactions and functions.
Medicine
Peptides are explored for their therapeutic potential, including as antibiotics, antivirals, and anticancer agents. They can also be used in vaccine development and as diagnostic tools.
Industry
Peptides are used in various industrial applications, including as additives in cosmetics and as components in nanomaterials.
作用机制
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activity.
Membranes: Integrating into cell membranes to alter permeability or signaling.
相似化合物的比较
Similar Compounds
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-L-ornithyl-L-serine: A similar peptide without the diaminomethylidene modification.
L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine: A similar peptide with a threonine residue instead of serine.
Uniqueness
The unique sequence and modifications of L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, compared to other peptides.
属性
CAS 编号 |
646062-27-3 |
|---|---|
分子式 |
C35H65N13O11 |
分子量 |
844.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H65N13O11/c1-19(2)12-23(47-30(54)21(37)8-5-6-10-36)31(55)44-16-28(52)42-14-26(50)41-15-27(51)43-17-29(53)45-24(13-20(3)4)33(57)46-22(9-7-11-40-35(38)39)32(56)48-25(18-49)34(58)59/h19-25,49H,5-18,36-37H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,54)(H,48,56)(H,58,59)(H4,38,39,40)/t21-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
DSDFKKSUOIZCQU-KEOOTSPTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
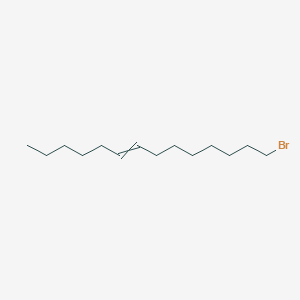
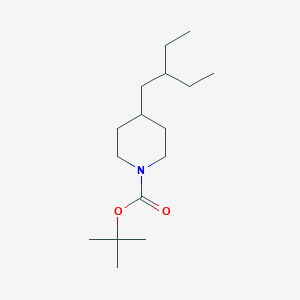
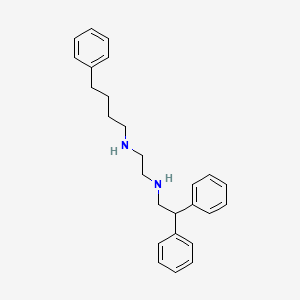
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
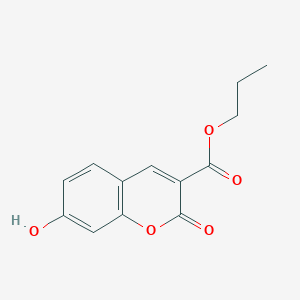
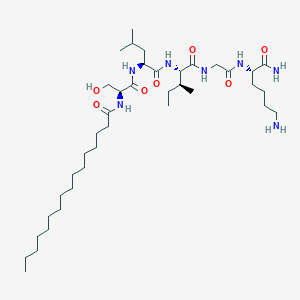
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)


![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
